4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a heterocyclic compound featuring a boron atom integrated into a benzoxaborole structure. This compound is notable for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor. The presence of the nitro group contributes to its reactivity and biological activity.
The compound can be synthesized through various chemical methods, particularly involving the manipulation of boronic acids and related compounds. Its structural characteristics and properties have been documented in chemical databases such as PubChem and BenchChem, which provide comprehensive data on its molecular structure and synthesis routes.
4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is classified under the category of boron-containing heterocycles. It belongs to the broader class of benzoxaboroles, which are known for their diverse biological activities.
The synthesis of 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol typically involves several key steps:
A common synthetic route includes:
Industrial synthesis may utilize methods such as the Suzuki–Miyaura coupling reaction, which is efficient for forming carbon-carbon bonds under mild conditions, optimizing yield and purity for large-scale production .
The molecular formula of 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is , with a molecular weight of approximately . The structure features a boron atom bonded to an oxygen within a cyclic framework, along with a nitro group attached to a benzene ring.
B1(C2=C(C=CC(=C2)[N+](=O)[O-])C(O1)(C)C)O
4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical transformations:
Common reagents for these reactions include:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its properties .
The mechanism by which 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol exerts its biological effects primarily involves its interaction with enzymes. The boron atom forms stable complexes with hydroxyl and amino groups in proteins, leading to inhibition or modulation of enzyme activity. Notably, it has shown efficacy in inhibiting phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways by regulating levels of cyclic adenosine monophosphate (cAMP) .
The physical properties of 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol include:
Key chemical properties include:
Data regarding these properties can be further explored through chemical databases and empirical studies.
4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol finds applications across several scientific fields:
The benzoxaborole scaffold—a cyclic ester incorporating boron within a fused benzoheterocyclic system—has transitioned from chemical curiosity to therapeutic cornerstone. Early synthetic work by Torssell in 1957 established foundational chemistry, but the true medicinal potential remained unrealized for decades [5]. A paradigm shift occurred with the 2003 FDA approval of the proteasome inhibitor bortezomib (a boronic acid dipeptide), validating boron in clinical pharmacology [2] [6]. This catalyzed intensive exploration of benzoxaboroles, culminating in the 2014 approval of tavaborole (AN2690, Kerydin®) for onychomycosis. Tavaborole’s mechanism—inhibition of fungal leucyl-tRNA synthetase (LeuRS) via boron-mediated tRNA trapping—highlighted the scaffold’s capacity for precise biomolecular interaction [2] [5]. Subsequent FDA approval of crisaborole (AN2728, Eucrisa®) in 2017 for atopic dermatitis, targeting phosphodiesterase-4 (PDE4), further cemented benzoxaboroles as a "privileged scaffold" in drug discovery [2] [9]. Currently, late-stage candidates like acoziborole (SCYX-7158) for human African trypanosomiasis and ganfeborole (GSK-3036656) for tuberculosis underscore the scaffold’s versatility against diverse pathogens [3] [8].
Table 1: Clinically Significant Benzoxaborole-Based Therapeutics
Compound | Therapeutic Area | Molecular Target | Development Status |
---|---|---|---|
Tavaborole | Onychomycosis | Leucyl-tRNA synthetase | FDA Approved (2014) |
Crisaborole | Atopic Dermatitis | Phosphodiesterase-4 (PDE4) | FDA Approved (2017) |
Acoziborole | Human African Trypanosomiasis | Unknown (Trypanosoma-specific) | Phase IIb/III |
Ganfeborole | Tuberculosis | Leucyl-tRNA synthetase (MtLeuRS) | Phase IIa |
DNDI-6148 | Cutaneous Leishmaniasis | Unknown | Preclinical/Phase I |
Benzoxaboroles exhibit distinctive physicochemical properties enabling potent target engagement. Key attributes include:
These properties facilitate unique binding modes. For example, in LeuRS inhibition, boron forms a covalent adduct with tRNA’s 3’-terminal adenosine, stalling protein synthesis [5]. Similarly, benzoxaboroles inhibit β-lactamases by mimicking tetrahedral intermediates during catalysis, as seen with novel boron-based β-lactamase inhibitors [5] [8].
Nitro-substitution (-NO₂) strategically enhances benzoxaborole bioactivity through electronic modulation and target-specific interactions. Positional effects are critical:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0